molecular formula C11H13NO4S B12514432 1-Tosylazetidine-2-carboxylic acid

1-Tosylazetidine-2-carboxylic acid

Cat. No.: B12514432
M. Wt: 255.29 g/mol
InChI Key: PCZMDMOEFYSSGY-UHFFFAOYSA-N
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Description

1-Tosylazetidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom and a carboxylic acid group at the second position of the azetidine ring. The molecular formula of this compound is C11H13NO4S, and it has a molecular weight of 255.29 g/mol .

Preparation Methods

The synthesis of 1-Tosylazetidine-2-carboxylic acid typically involves the following steps:

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Tosylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Tosylazetidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Tosylazetidine-2-carboxylic acid involves its interaction with molecular targets and pathways. For example, azetidine-2-carboxylic acid, a related compound, is known to mimic the amino acid proline and can be incorporated into proteins, leading to misfolded proteins and cellular stress . The specific molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

1-Tosylazetidine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the tosyl group and carboxylic acid group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylazetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-7-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZMDMOEFYSSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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